![molecular formula C6H13NO B109554 N-ethyl-2-methylpropanamide CAS No. 2772-54-5](/img/structure/B109554.png)
N-ethyl-2-methylpropanamide
Overview
Description
“N-ethyl-2-methylpropanamide” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as “N-Ethylisobutyramide” and "Propanamide, N-ethyl-2-methyl-" .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis
“N-ethyl-2-methylpropanamide” has a molecular weight of 115.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass is 115.099714038 g/mol and its monoisotopic mass is 115.099714038 g/mol . The topological polar surface area is 29.1 Ų . It has a heavy atom count of 8 . The complexity of the molecule is 78.6 .Scientific Research Applications
Thermodynamic Studies
The compound’s thermophysical properties are of significant interest in thermodynamic studies. Data on its boiling temperature, critical temperature, and critical pressure are valuable for understanding phase transitions and for modeling processes in chemical engineering .
.properties
IUPAC Name |
N-ethyl-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-7-6(8)5(2)3/h5H,4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLQCNJDXCGKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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